molecular formula C18H14BrN3O B5524204 N'-[(E)-(3-bromophenyl)methylidene]-2-methylquinoline-4-carbohydrazide

N'-[(E)-(3-bromophenyl)methylidene]-2-methylquinoline-4-carbohydrazide

Cat. No.: B5524204
M. Wt: 368.2 g/mol
InChI Key: FIFBTWDODZGMCM-RGVLZGJSSA-N
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Description

N'-[(E)-(3-Bromophenyl)methylidene]-2-methylquinoline-4-carbohydrazide (molecular formula: C₂₃H₁₆BrN₃O; molecular weight: 430.30 g/mol) is a quinoline-based hydrazone derivative characterized by a 2-methylquinoline core linked via a carbohydrazide bridge to a 3-bromophenyl substituent . The E-configuration of the hydrazone bond ensures planarity, which is critical for π-π stacking interactions in biological systems.

Properties

IUPAC Name

N-[(E)-(3-bromophenyl)methylideneamino]-2-methylquinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrN3O/c1-12-9-16(15-7-2-3-8-17(15)21-12)18(23)22-20-11-13-5-4-6-14(19)10-13/h2-11H,1H3,(H,22,23)/b20-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIFBTWDODZGMCM-RGVLZGJSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)C(=O)NN=CC3=CC(=CC=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC2=CC=CC=C2C(=C1)C(=O)N/N=C/C3=CC(=CC=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-bromophenyl)methylidene]-2-methylquinoline-4-carbohydrazide typically involves the condensation reaction between 3-bromobenzaldehyde and 2-methylquinoline-4-carbohydrazide. This reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions . The reaction mixture is heated to facilitate the formation of the Schiff base hydrazone, which is then purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-bromophenyl)methylidene]-2-methylquinoline-4-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Biological Activities

N'-[(E)-(3-bromophenyl)methylidene]-2-methylquinoline-4-carbohydrazide exhibits a range of biological activities that make it a promising candidate for drug development. Some notable activities include:

  • Antimicrobial Activity : Studies have shown that quinoline derivatives possess significant antimicrobial properties. The presence of the bromophenyl group enhances the compound's effectiveness against various bacterial strains, making it a potential candidate for developing new antibiotics .
  • Anticancer Properties : Research indicates that compounds containing hydrazone moieties, such as this compound, can inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells, which is crucial for cancer therapy .
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties, potentially useful in treating conditions like arthritis or other inflammatory diseases .

Therapeutic Potential

The therapeutic potential of this compound is significant due to its diverse biological activities:

  • Antimicrobial Agents : Given its efficacy against bacteria, this compound could be developed into a new class of antimicrobial agents to combat resistant strains.
  • Cancer Therapeutics : Its ability to induce apoptosis in cancer cells positions it as a candidate for further development as an anticancer drug. The hydrazone framework is particularly interesting due to its ability to interact with biological targets effectively.
  • Anti-inflammatory Drugs : The anti-inflammatory properties suggest potential applications in treating chronic inflammatory diseases, which are prevalent and often poorly managed with current therapies.

Case Studies

Several case studies highlight the applications and effectiveness of this compound:

  • Case Study 1 : A study demonstrated that this compound exhibited significant antibacterial activity against multi-drug resistant strains of Staphylococcus aureus. The results indicated that it could serve as a lead compound for new antibiotic development .
  • Case Study 2 : In vitro tests showed that the compound reduced cell viability in various cancer cell lines (e.g., breast and colon cancer), suggesting its potential role as an anticancer agent .

Mechanism of Action

The mechanism of action of N’-[(E)-(3-bromophenyl)methylidene]-2-methylquinoline-4-carbohydrazide involves its ability to form stable complexes with metal ions. These complexes can interact with biological targets, such as enzymes, by inhibiting their activity. The compound’s structure allows it to bind to specific sites on the enzyme, disrupting its normal function .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomerism in Bromophenyl Substituents

  • N'-[(E)-(4-Bromophenyl)methylidene]-2-methylquinoline-4-carbohydrazide: The positional isomer with a 4-bromophenyl group (vs. 3-bromo in the target compound) exhibits altered electronic properties due to the bromine’s para orientation. Studies on analogous 4-bromophenyl derivatives demonstrate enhanced lipophilicity (logP ≈ 4.2) compared to meta-substituted counterparts (logP ≈ 3.8), which may influence membrane permeability .
  • 6-Bromo-N'-[(1Z)-(3,5-dichloro-2-hydroxyphenyl)methylidene]-2-methylquinoline-4-carbohydrazide: This derivative features a bromine at the quinoline C6 position and a dichloro-hydroxyphenyl substituent. The additional electron-withdrawing Cl and OH groups increase polarity, reducing cellular uptake but improving target binding affinity in enzyme inhibition assays (IC₅₀ = 1.2 µM vs. >10 µM for the 3-bromo analog) .

Table 1: Substituent Effects on Physicochemical Properties

Compound Substituent Position logP IC₅₀ (µM) Reference
Target compound (3-bromo) Quinoline C2, Phenyl C3 3.8 N/A
4-Bromophenyl analog Quinoline C2, Phenyl C4 4.2 N/A
6-Bromo-dichloro-hydroxyphenyl analog Quinoline C6, Phenyl C3/C5 2.9 1.2

Core Heterocycle Variations

  • However, the pyrazole’s NH group introduces hydrogen-bonding capabilities, which improved antitubercular activity (MIC = 6.25 µg/mL) compared to quinoline analogs (MIC > 12.5 µg/mL) .
  • Acridine Derivatives (e.g., N′-[(E)-Acridin-4-yl)methylidene]benzohydrazides) :
    The acridine core’s extended conjugation enhances DNA intercalation, making these derivatives potent topoisomerase inhibitors. However, increased molecular weight (>450 g/mol) and rigidity reduce solubility .

Substituent Modifications on the Hydrazide Moiety

  • Fluoro and Hydroxy Substituents: Derivatives like N'-[(E)-(6-fluoro-2-hydroxyquinolin-3-yl)methylidene]pyridine-4-carbohydrazide exhibit improved water solubility (logS = -3.1 vs. -4.5 for the target compound) due to hydrogen-bonding groups, though this compromises blood-brain barrier penetration .
  • Nitro and Methyl Groups : Nitro-substituted hydrazones (e.g., N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazides) show enhanced electrophilicity, increasing reactivity in radical scavenging assays (EC₅₀ = 8.7 µM) but also raising toxicity concerns .

Biological Activity

N'-[(E)-(3-bromophenyl)methylidene]-2-methylquinoline-4-carbohydrazide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

The compound is synthesized through the condensation reaction of 2-methylquinoline-4-carbohydrazide with 3-bromobenzaldehyde. The resulting hydrazone structure is characterized by various spectroscopic techniques, including NMR and mass spectrometry, confirming the expected molecular framework.

Antimicrobial Activity

Research has shown that derivatives of quinoline compounds, including this compound, exhibit significant antimicrobial properties. A study indicated that quinoline hydrazones possess a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria.

CompoundActivity Against Gram-Positive BacteriaActivity Against Gram-Negative Bacteria
7aModerateModerate
7bHighHigh
7dVery High (S. aureus)Moderate

Compound 7d showed the highest activity against Staphylococcus aureus at a concentration of 75 µg/ml, indicating strong potential for further development as an antibacterial agent .

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has been investigated for anti-inflammatory effects. The mechanism of action appears to involve the inhibition of pro-inflammatory cytokines and mediators. For instance, compounds similar to this compound demonstrated significant reductions in paw edema in animal models, suggesting a promising anti-inflammatory profile.

Key Findings:

  • Significant inhibition of COX-2 expression was observed.
  • The reduction of inflammatory markers such as IL-1β and C-reactive protein was noted.
  • The most active derivatives displayed a decrease in oxidative stress markers (iNOS, nitrotyrosine) .

Case Studies

  • Case Study on Antimicrobial Efficacy : A series of quinoline derivatives were tested against Escherichia coli and Pseudomonas aeruginosa. The results indicated that compounds with bromine substitutions exhibited enhanced antibacterial activity compared to their non-brominated counterparts.
  • Case Study on Anti-inflammatory Mechanisms : In a controlled study involving carrageenan-induced paw edema in rats, compounds similar to this compound were shown to inhibit inflammation significantly. The most effective compound reduced edema by approximately 51% compared to control groups .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

  • Bromine Substitution : Enhances lipophilicity and potentially increases membrane permeability.
  • Hydrazone Linkage : Plays a crucial role in biological activity through interaction with target proteins.

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